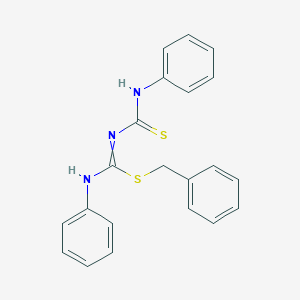
N-(tert-butyl)-4-ethyl-N'-(4-ethylbenzoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-ethyl-N'-(4-ethylbenzoyl)benzohydrazide, commonly known as tBEBH, is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action of tBEBH is not fully understood. However, studies have shown that it acts as an antioxidant and a free radical scavenger. It also inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects
tBEBH has been shown to have several biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which can cause damage to cells and tissues. It also inhibits the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved memory and learning. tBEBH has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tBEBH in lab experiments is that it is relatively easy to synthesize and characterize. It has also shown promising results in various scientific studies. However, one limitation is that the mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.
Direcciones Futuras
There are several future directions for the research on tBEBH. One area of research is to investigate its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Another area is to study its properties as a fluorescent probe for detecting metal ions and as a corrosion inhibitor for metals. Further studies are also needed to understand the mechanism of action and to elucidate its mode of action.
Métodos De Síntesis
TBEBH can be synthesized using several methods, including the reaction of 4-ethylbenzoyl chloride with N-tert-butyl-4-ethylbenzohydrazide in the presence of triethylamine. Another method involves the reaction of 4-ethylbenzohydrazide with tert-butyl 4-formyl benzoate in the presence of sodium hydride. The synthesized compound is characterized using various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
TBEBH has been the subject of several scientific studies due to its potential applications in various fields. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a fluorescent probe for detecting metal ions and as a corrosion inhibitor for metals.
Propiedades
Nombre del producto |
N-(tert-butyl)-4-ethyl-N'-(4-ethylbenzoyl)benzohydrazide |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N//'-tert-butyl-4-ethyl-N//'-(4-ethylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C22H28N2O2/c1-6-16-8-12-18(13-9-16)20(25)23-24(22(3,4)5)21(26)19-14-10-17(7-2)11-15-19/h8-15H,6-7H2,1-5H3,(H,23,25) |
Clave InChI |
XXCJQLZRJFKAIW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC=C(C=C2)CC)C(C)(C)C |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC=C(C=C2)CC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[3-Phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]carbohydrazonoyl}benzonitrile](/img/structure/B307241.png)
![9-Anthracenecarbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307242.png)
![N-(2-(phenylimino)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)aniline](/img/structure/B307246.png)
![ethyl N'-benzylidene-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazonothiocarbamate](/img/structure/B307247.png)
![methyl N'-benzylidene-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazonothiocarbamate](/img/structure/B307248.png)
![ethyl N-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N'-phenylimidothiocarbamate](/img/structure/B307249.png)
![benzyl N'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307250.png)
![ethyl N'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307252.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307255.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylurea](/img/structure/B307258.png)
![N-(4-methoxyphenyl)-N-{3-(4-methoxyphenyl)-2,4-bis[(4-methoxyphenyl)imino]-1,3-thiazolidin-5-ylidene}amine](/img/structure/B307259.png)
![N-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine](/img/structure/B307260.png)

